molecular formula C8H15N B072785 Bicyclo[2.2.2]octan-1-amine CAS No. 1193-42-6

Bicyclo[2.2.2]octan-1-amine

Cat. No. B072785
CAS RN: 1193-42-6
M. Wt: 125.21 g/mol
InChI Key: VCLQDVVELGHZMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclo[2.2.2]octan-1-amine derivatives involves several key strategies, including deamination reactions, which evidence for classical precursors of non-classical carbonium ions has been investigated. Such processes demonstrate the complex nature of synthesizing this compound and its derivatives, highlighting the chemical intricacy of its molecular structure (Maskill & Wilson, 1984).

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.2]octan-1-amine features a compact bicyclic arrangement, which significantly influences its chemical reactivity and physical properties. This structure forms the basis for its applications in synthesizing more complex molecular entities, offering unique challenges and opportunities for chemical modifications.

Chemical Reactions and Properties

Bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including deaminative processes that lead to the formation of structurally diverse products. These reactions are often influenced by the bicyclic structure and the presence of the amine group, which can undergo nucleophilic substitution and other transformations, contributing to the synthesis of novel compounds (Maskill & Wilson, 1984).

Scientific Research Applications

  • Deamination Studies : Bicyclo[2.2.2]octan-1-amine has been investigated for its deamination reactions. These reactions provide insights into the formation and behavior of classical and non-classical carbonium ions, which are important in organic chemistry and synthesis (Maskill & Wilson, 1984).

  • Synthesis of Biologically Active Molecules : The compound is used in the synthesis of small heterocyclic amines like 1,3‐diaza‐bicyclo[3.2.2]nonane, which are key components of biologically active molecules. A study demonstrated the use of Bicyclo[2.2.2]octan-1-amine in Beckmann rearrangement under microwave irradiation to synthesize these molecules (Curtis et al., 2006).

  • Development of Chiral Catalysts : Bicyclo[2.2.2]octan-1-amine derivatives, such as 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid, have been used in developing chiral constrained bridged scaffolds for foldamers and chiral catalysts. These have applications in organic and bioorganic chemistry (Milbeo et al., 2021).

  • Antiprotozoal Activities : New derivatives of Bicyclo[2.2.2]octan-1-amine have been synthesized and tested for antiprotozoal activities against organisms causing malaria and sleeping sickness. This research contributes to the development of new therapeutic agents (Weis & Seebacher, 2009).

  • Electrochemical Applications : The molecular structure of amines like Bicyclo[2.2.2]octan-1-amine has been studied for modulating the electrochemical properties of certain membranes, which is significant in material science and engineering (Filpi et al., 2013).

  • Neuropharmacology : The compound has been studied as an inhibitor of uptake into serotonin neurons, which is important in understanding and developing treatments for various neurological disorders (Fuller et al., 1978).

  • Selective Dechloroacetylation : Bicyclo[2.2.2]octan-1-amine has been used as a selective dechloroacetylation reagent, which is important in the field of synthetic organic chemistry, particularly in carbohydrate synthesis (Lefeber et al., 2000).

Safety And Hazards

The safety information for Bicyclo[2.2.2]octan-1-amine includes several hazard statements: H302, H313, H315, and H335 . The precautionary statements include P261, P280, and P305+351+338 .

Future Directions

Bicyclobutanes, which are among the most highly strained isolable organic compounds, have been used as intriguing building-blocks in organic chemistry . Their heightened reactivity has been exploited in numerous creative synthetic strategies, often going hand-in-hand with the development of more practical routes for their synthesis . This suggests that similar strategies could potentially be applied to other highly strained compounds like Bicyclo[2.2.2]octan-1-amine in the future.

properties

IUPAC Name

bicyclo[2.2.2]octan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLQDVVELGHZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338616
Record name Bicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]octan-1-amine

CAS RN

1193-42-6
Record name Bicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

300 mg of 5,5,6,6-tetramethyl-2-(4-nitrophenoxy)-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide and 163 mg of 1-aminobicyclo[2.2.2]octane hydrochloride were dissolved in a mixture of 5 ml of dichloromethane and 0.38 ml of N,N-diisopropylethylamine, and the mixture was stirred at room temperature for 72 hours. Subsequently, the reaction solution was concentrated by rotary evaporation and the residue was purified in a purification laboratory by means of preparative HPLC. After lyophilization of the product-containing fractions, the product (166 mg) was thus obtained with a molecular weight of 314.5 g/mol (C15H26N2O3S); MS (ESI): m/e=315 (M+H+).
Name
5,5,6,6-tetramethyl-2-(4-nitrophenoxy)-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
9
Citations
JG Whitney, WA Gregory, JC Kauer… - Journal of Medicinal …, 1970 - ACS Publications
Method B.—Equimolar quantities of an. V-alkylaminoethyi halide hydrohalide and Xa2S2 (>: 1, 5IE () in H2 () or HsO-EtOH, depending on the solubility of the former reactant, were …
Number of citations: 37 pubs.acs.org
MD Duque, E Torres Costa… - Recent Advances in …, 2011 - diposit.ub.edu
Influenza is a highly contagious, major respiratory tract disease affecting millions of people each year. At present, two classes of antivirals are available: the neuraminidase inhibitors …
Number of citations: 18 diposit.ub.edu
J Liu, H Li, KX Chen, JP Zuo, YW Guo… - Journal of Medicinal …, 2018 - ACS Publications
A series of novel marine phidianidine derivatives were designed, synthesized, and evaluated for their immunosuppressive activities during our search of potential immunosuppressive …
Number of citations: 30 pubs.acs.org
D Muñoz-Torrero López-Ibarra - 2011 - diposit.ub.edu
Untitled Page 1 Page 2 Reart Pdv
Number of citations: 2 diposit.ub.edu
OP Bolade, AA Akinsiku, AO Adeyemi, AB Williams… - Data in brief, 2018 - Elsevier
The dataset for this article contains phytochemical and FTIR data for three different extracts from two indigenous medicinal plants obtained from Ogun State, Southwest Nigeria and the …
Number of citations: 22 www.sciencedirect.com
PK Ningtyas, TS Utami, Y Muharam… - AIP Conference …, 2023 - pubs.aip.org
Ultrasound Assisted Extraction (UAE) is a green extraction method which is one solution to increase yield and speed up extraction time. Research using conventional methods such as …
Number of citations: 0 pubs.aip.org
AR Golparvar, A Hadipanah… - Tech. J. Engin. App. Sci, 2013 - researchgate.net
Lamiaceae is subdivided in to two major grou**s viz; the Lamioideae and Nepetoideae. The genus Mentha includes 25 to 30 species that grow in the temperate regions of Eurasia, …
Number of citations: 7 www.researchgate.net
S Hawtin, C Andre, G Collignon-Zipfel… - Cell Reports …, 2023 - cell.com
Genetic and in vivo evidence suggests that aberrant recognition of RNA-containing autoantigens by Toll-like receptors (TLRs) 7 and 8 drives autoimmune diseases. Here we report on …
Number of citations: 2 www.cell.com
S Ramalingam, M Ezhumalai, M Govindasamy - Carbon
Number of citations: 0

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